molecular formula C20H20N8O B2697366 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034531-70-7

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No. B2697366
CAS RN: 2034531-70-7
M. Wt: 388.435
InChI Key: PUVWBCRWAYWMNY-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “1-methyl-3-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide”, also known as “N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide”, focusing on six unique applications:

Antibacterial Agents

The compound has shown promising antibacterial properties, particularly against strains of Staphylococcus aureus and Escherichia coli. Research indicates that derivatives of triazolo[4,3-a]pyrazine, a core structure within this compound, exhibit significant antibacterial activity by inhibiting bacterial growth at low concentrations . This makes it a potential candidate for developing new antibacterial drugs to combat resistant bacterial strains.

Anticancer Agents

The triazolo[4,3-a]pyrazine scaffold within the compound has been explored for its anticancer properties. Studies have demonstrated that such compounds can inhibit the proliferation of cancer cells by interfering with specific cellular pathways . The ability to target cancer cells selectively while minimizing damage to normal cells is a key advantage, making this compound a valuable asset in cancer research and drug development.

Antiviral Agents

Compounds containing the triazolo[4,3-a]pyrazine structure have been investigated for their antiviral activities. They have shown efficacy against various viruses by inhibiting viral replication . This application is particularly relevant in the development of treatments for viral infections, including those caused by emerging and re-emerging viruses.

Enzyme Inhibitors

The compound has potential as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase and cholinesterase . Inhibiting these enzymes can be beneficial in treating conditions such as glaucoma, epilepsy, and Alzheimer’s disease. The specificity and potency of this compound in enzyme inhibition make it a promising candidate for therapeutic applications.

Anti-inflammatory Agents

Research has indicated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anti-inflammatory properties . These compounds can reduce inflammation by modulating the activity of inflammatory mediators. This application is crucial for developing new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Agents

The compound also shows potential as an antioxidant agent. Antioxidants are essential in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases . The antioxidant properties of this compound could be harnessed to develop new therapies aimed at mitigating oxidative damage.

properties

IUPAC Name

2-methyl-5-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O/c1-26-17(11-16(25-26)14-5-3-2-4-6-14)20(29)23-15-7-9-27(12-15)18-19-24-22-13-28(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVWBCRWAYWMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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